molecular formula C17H17N2+ B10801310 7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium

Cat. No.: B10801310
M. Wt: 249.33 g/mol
InChI Key: IQWHRVHICNHXIY-UHFFFAOYSA-N
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Description

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium is a heterocyclic compound that belongs to the class of pyrazoloindazoles. This compound is characterized by its unique fused ring structure, which includes both pyrazole and indazole moieties. The presence of these rings imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with methylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazoloindazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazoloindazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17N2+

Molecular Weight

249.33 g/mol

IUPAC Name

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium

InChI

InChI=1S/C17H17N2/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19/h2-4,6-9,12H,5,10-11H2,1H3/q+1

InChI Key

IQWHRVHICNHXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4

Origin of Product

United States

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